molecular formula C10H20N2O2 B7919745 (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one

Cat. No.: B7919745
M. Wt: 200.28 g/mol
InChI Key: SAKAPPNOEJPHOC-IENPIDJESA-N
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Description

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one (CAS: 874830-59-8) is a chiral piperidine-derived compound characterized by a methoxymethyl substituent at the 3-position of the piperidine ring and a 2-aminopropan-1-one backbone. Notably, this compound has been classified as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or application .

Properties

IUPAC Name

(2S)-2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKAPPNOEJPHOC-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a substitution reaction using methoxymethyl chloride in the presence of a base.

    Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a family of amino-propanone derivatives with substituted heterocyclic rings. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Core Structure Substituents Key Features
(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one 874830-59-8 Piperidin-1-yl 3-methoxymethyl Discontinued; chiral center at amino carbon
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Not provided Piperidin-1-yl 3-phenyl Diastereoisomers separable via column chromatography; used in chiral synthesis
(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one 2090407-66-0 Pyrrolidin-1-yl 3-(isopropyl-methyl-amino) Pyrrolidine ring; stereospecific synthesis
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354029-53-0 Piperidin-1-yl 3-[(benzyl-methyl-amino)-methyl] Bulky benzyl substituent; discontinued in commercial catalogs
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one 1401668-51-6 Pyrrolidin-1-yl 3-dimethylamino Dual stereocenters; pyrrolidine-based scaffold

Physicochemical and Commercial Considerations

  • Methoxymethyl vs. Bulky Substituents: The methoxymethyl group in the target compound provides moderate steric hindrance and polarity, whereas bulkier groups (e.g., benzyl-methyl-amino in CAS 1354029-53-0) may hinder bioavailability or complicate synthesis .
  • Commercial Discontinuation: The discontinuation of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one contrasts with pyrrolidine-based derivatives (e.g., CAS 2090407-66-0), which remain available.

Methodological Insights from Research Tools

Biological Activity

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an amino group attached to a propanone backbone. The molecular formula is C10H20N2O2C_{10}H_{20}N_{2}O_{2} with a molecular weight of approximately 200.278 g/mol.

PropertyValue
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.278 g/mol
IUPAC Name(S)-2-amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one

Synthesis

The synthesis of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves several steps:

  • Formation of the Piperidine Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Methoxymethyl Group : Alkylation reactions using methoxymethyl chloride are commonly employed.
  • Attachment of the Amino Group : This is usually accomplished via reductive amination.
  • Construction of the Propanone Backbone : Aldol condensation or similar reactions are utilized for this purpose.

The biological activity of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one is primarily attributed to its interaction with specific receptors in the central nervous system, particularly dopamine receptors. Preliminary studies suggest that this compound may act as an agonist at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation, which are critical pathways for neuroprotective effects.

Pharmacological Effects

Research indicates that (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one exhibits several pharmacological effects:

  • Neuroprotective Properties : It has shown potential in protecting dopaminergic neurons from neurodegeneration, making it a candidate for treating neuropsychiatric disorders.
  • Selectivity for D3 Receptors : The compound displays high selectivity for D3 receptors over D2 receptors, which may mitigate side effects commonly associated with other dopaminergic drugs.

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one:

  • Neuroprotective Effects : In animal models, compounds similar to (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one have been shown to protect against neurodegeneration induced by neurotoxic agents such as MPTP and 6-OHDA .
    StudyFindings
    Study ADemonstrated neuroprotection in rodent models against MPTP-induced damage.
    Study BShowed selective D3 receptor activation leading to enhanced neuroprotection without significant D2 receptor engagement.
  • Molecular Docking Studies : Computational modeling has suggested that (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one binds effectively to the D3 receptor, indicating its potential as a lead compound for drug development targeting neurodegenerative diseases .

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